molecular formula C8H4ClNO B1600885 3-Chlorobenzoyl cyanide CAS No. 26152-02-3

3-Chlorobenzoyl cyanide

Cat. No. B1600885
CAS RN: 26152-02-3
M. Wt: 165.57 g/mol
InChI Key: LGRKVHGBNVCVHV-UHFFFAOYSA-N
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Description



  • 3-Chlorobenzoyl cyanide (CAS Number: 26152-02-3) is a chemical compound with the linear formula C8H4ClNO . It is a white to pale yellow crystalline solid.

  • It is used in laboratory research and as a reagent in organic synthesis.





  • Synthesis Analysis



    • The synthesis of 3-Chlorobenzoyl cyanide typically involves acylation of 3-chlorobenzoic acid with thionyl chloride or phosphorus pentachloride followed by reaction with hydrogen cyanide .





  • Molecular Structure Analysis



    • The molecular formula is C8H4ClNO , and the compound consists of a benzoyl group (C6H5CO-) attached to a cyanide group (-CN).





  • Chemical Reactions Analysis



    • 3-Chlorobenzoyl cyanide can undergo hydrolysis in water to form 3-chlorobenzoic acid .

    • It can also participate in acylation reactions with nucleophiles.





  • Physical And Chemical Properties Analysis



    • Density : 1.3 g/cm³

    • Boiling Point : 347.1°C

    • Flash Point : 163.7°C

    • Solubility : Soluble in organic solvents

    • Reactivity : Corrosive to skin and eyes




  • Scientific Research Applications

    Synthesis of Pharmaceuticals

    3-Chlorobenzoyl cyanide plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. For instance, it is a key intermediate in the synthesis of Lamotrigine, a medication used in the treatment of epilepsy and bipolar disorder. The cyanation of 2,3-dichlorobenzoyl chloride, a process integral to producing 3-Chlorobenzoyl cyanide, has been extensively studied. Researchers have evaluated multiple catalytic systems for this cyanation, identifying conditions and catalysts (such as CuBr2 and CuCN) that achieve efficient conversion (Leitch et al., 2017).

    Environmental and Biological Studies

    Cyanides, including derivatives like 3-Chlorobenzoyl cyanide, have been a subject of environmental and biological studies due to their potential toxic effects and widespread industrial usage. Biodegradation of cyanides is a significant area of research, where microorganisms like Pseudomonas pseudoalcaligenes CECT5344 utilize cyanide and its derivatives as a nitrogen source, presenting a potential bioremediation strategy for industrial waste containing such compounds (Luque-Almagro et al., 2016).

    Detection and Analysis

    Research has also focused on the detection and analysis of cyanides. Novel methods have been developed to detect cyanide ions, for example, a study describing a fluorescent sensor for cyanide detection based on a phenylacetylene derivative. This sensor allows for the sensitive and selective detection of cyanide in aqueous solutions, which is crucial for monitoring environmental and industrial samples (Thanayupong et al., 2017).

    Antidotal Research

    In the field of toxicology, studies on antidotes for cyanide poisoning often involve compounds like 3-Chlorobenzoyl cyanide. Research on prodrugs of 3-mercaptopyruvate, which is effective against cyanide poisoning, demonstrates the ongoing efforts to develop more effective treatments for cyanide toxicity (Nagasawa et al., 2007).

    Safety And Hazards



    • Causes severe skin burns and eye damage .

    • May cause respiratory irritation .

    • Proper protective measures are essential when handling this compound.




  • Future Directions



    • Further research could explore its applications in organic synthesis, potential derivatives, and alternative synthetic routes.




    Remember to handle 3-Chlorobenzoyl cyanide with care due to its hazardous properties. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    3-chlorobenzoyl cyanide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H4ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LGRKVHGBNVCVHV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)C(=O)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H4ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50475188
    Record name 3-Chlorobenzoyl cyanide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50475188
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    165.57 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Chlorobenzoyl cyanide

    CAS RN

    26152-02-3
    Record name 3-Chlorobenzoyl cyanide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50475188
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    175 g (1 mol) of 3-chlorobenzoyl chloride, 48.5 g (0.97 mol) of sodium cyanide and 2.7 g of copper(I) cyanide were mixed in a three-necked flask and the mixture was warmed to 220° C. in the course of 90 minutes, whilst stirring. the reaction product was removed from the sodium chloride by applying a vacuum. Fractional distillation gave 155 g (94% of theory) of 3-chlorobenzoyl cyanide; boiling point: 112°-115° C. at 12 mm Hg.
    Quantity
    175 g
    Type
    reactant
    Reaction Step One
    Quantity
    48.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    2.7 g
    Type
    catalyst
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    43.8 g (0.1 mol) 3-chlorobenzoyl chloride, 29.1 g (0.13 mol) copper (I) cyanide, and 20 mL acetonitrile in 37 mL toluene was refluxed for 3 hours, and then cooled to room temperature. Insoluble material was filtered and the residue was washed with toluene. The solvent in the resulting filtrate was evaporated under reduced pressure, and the residue was distilled to yield 28 g 3-chlorophenyloxoacetonitrile (yield=68%).
    Quantity
    43.8 g
    Type
    reactant
    Reaction Step One
    Quantity
    29.1 g
    Type
    reactant
    Reaction Step One
    Quantity
    20 mL
    Type
    reactant
    Reaction Step One
    Quantity
    37 mL
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods III

    Procedure details

    Metachlorobenzoyl chloride (43.8 g, 0.1 mol), cuprous cyanide (29.1 g, 0.13 mol), and acetonitrile (20 mL) in toluene (37 mL) were refluxed for 3 hours, and were cooled to room temperature. Then, insoluble substances were removed through filtration, and the residue was washed with toluene. Solvent in the resulting filtrate was evaporated under reduced pressure, and the residue was distilled to give metachlorophenyloxoacetonitrile (28 g, 68% yield).
    Quantity
    43.8 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    cuprous cyanide
    Quantity
    29.1 g
    Type
    reactant
    Reaction Step One
    Quantity
    20 mL
    Type
    reactant
    Reaction Step One
    Quantity
    37 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    3-Chlorobenzoyl cyanide
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    3-Chlorobenzoyl cyanide
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    3-Chlorobenzoyl cyanide
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    3-Chlorobenzoyl cyanide
    Reactant of Route 5
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    3-Chlorobenzoyl cyanide
    Reactant of Route 6
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    3-Chlorobenzoyl cyanide

    Citations

    For This Compound
    2
    Citations
    Y Sugiura, Y Tachikawa, Y Nagasawa, N Tada, A Itoh - RSC advances, 2015 - pubs.rsc.org
    … 3-Chlorobenzoyl cyanide and 3-bromobenzoyl cyanide were obtained in moderate yields (entries 5 and 6). Both 2-chlorobenzyl cyanide and 2,4-dichlorobenzyl cyanide provided the …
    Number of citations: 14 pubs.rsc.org
    Z Li, S Shi, J Yang - Synlett, 2006 - thieme-connect.com
    A practical cyanation of aroyl chlorides with 0.2 equivalent of non-toxic cyanide source, K 4 [Fe (CN) 6], 3 mol% AgI, 4 mol% PEG-400, and 3 mol% KI as the catalyst system is described…
    Number of citations: 33 www.thieme-connect.com

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